molecular formula C9H17NO2 B162165 Ethyl 4-aminocyclohexanecarboxylate CAS No. 1678-68-8

Ethyl 4-aminocyclohexanecarboxylate

Cat. No.: B162165
CAS No.: 1678-68-8
M. Wt: 171.24 g/mol
InChI Key: WASRJUXSLHUONH-UHFFFAOYSA-N
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Description

Ethyl 4-aminocyclohexanecarboxylate: is an organic compound with the molecular formula C9H17NO2 . It is a derivative of cyclohexane, featuring an amino group at the fourth position and an ethyl ester group at the carboxyl position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reduction of ethyl 4-nitrocyclohexanecarboxylate using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminocyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

EAC is widely used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and specialty chemicals.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that EAC exhibits activity against various microorganisms.
  • Anti-inflammatory Effects : Preliminary studies suggest that EAC may help reduce inflammation, making it a candidate for pain management therapies.

Medicine

EAC is being investigated for its potential therapeutic applications:

  • Neuroprotection : Studies have shown that EAC can protect neuronal cultures from neurotoxic agents, enhancing cell survival through adenosine receptor-mediated pathways.
  • Cognitive Function : In vivo studies demonstrate that EAC improves motor function and cognitive performance in animal models with neurodegenerative conditions like Parkinson's disease.

Mechanistic Insights

EAC's mechanism of action involves interactions with specific molecular targets:

  • Receptor Modulation : EAC can bind to neurotransmitter receptors, particularly those involving glutamate, which is essential for learning and memory.
  • Enzyme Inhibition : It may inhibit certain enzymes, thereby affecting metabolic pathways critical for cellular signaling.

Case Studies and Research Findings

Several notable studies highlight the applications of EAC:

  • Neurotransmitter Modulation Study : A study demonstrated that EAC enhances glutamate binding affinity at specific receptors, suggesting its potential use in treating anxiety disorders.
  • Enzyme Interaction Research : In vitro assays revealed that EAC inhibits specific enzymes involved in metabolic pathways, indicating its relevance in drug design for metabolic disorders.

Summary of Key Studies

Study FocusFindings
NeuroprotectionReduced cell death in neurotoxic conditions
Cognitive FunctionImproved performance in neurodegenerative models
Enzyme InhibitionAffects metabolic pathways

Comparison with Related Compounds

EAC can be compared with similar compounds to highlight its unique properties:

CompoundStructure CharacteristicsUnique Features
Trans-4-Aminocyclohexanecarboxylic AcidLacks ethyl ester groupMore polar; potentially different solubility
Ethyl 2-Amino-3-MethylbutanoateBranched structureDifferent metabolic pathways
Ethyl 4-HydroxycyclohexanecarboxylateHydroxyl group instead of aminoDifferent reactivity profile

Mechanism of Action

The mechanism of action of ethyl 4-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound may interact with enzymes, inhibiting their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-aminocyclohexanecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-oxocyclohexanecarboxylate
  • 4-Aminocyclohexanecarboxylic acid
  • Ethyl 4-aminobutyrate hydrochloride

Uniqueness: this compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Biological Activity

Ethyl 4-aminocyclohexanecarboxylate (C9H17NO2) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group at the fourth position of a cyclohexane ring and an ethyl ester at the carboxylic acid position. Its structural characteristics contribute to its unique biological interactions.

Property Value
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Functional GroupsAmino, Ester
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Receptor Modulation: The compound can bind to specific receptors, influencing neurotransmitter systems, particularly those involving glutamate. This modulation is crucial for potential therapeutic effects in neurological disorders such as epilepsy and anxiety disorders.
  • Enzyme Inhibition: this compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular signaling processes. This property is beneficial for drug development aimed at metabolic diseases.

Applications in Research and Medicine

This compound serves multiple functions in scientific research and pharmaceutical applications:

  • Intermediate in Organic Synthesis: It is used as a precursor for synthesizing more complex organic molecules, including bioactive compounds.
  • Neuropharmacology: Studies have indicated its potential role in modulating neurotransmitter systems, making it a candidate for developing treatments for neurological conditions .
  • Anti-inflammatory Properties: Preliminary research suggests that this compound may exhibit anti-inflammatory effects, contributing to pain management therapies .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on Neurotransmitter Modulation: A study demonstrated that this compound could enhance the binding affinity of glutamate at specific receptors, suggesting its potential use in treating anxiety disorders.
  • Enzyme Interaction Research: In vitro assays revealed that this compound inhibited the activity of certain enzymes involved in metabolic pathways, indicating its relevance in drug design for metabolic disorders.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Structure Characteristics Unique Features
trans-4-Aminocyclohexanecarboxylic acidLacks ethyl ester groupMore polar; potentially different solubility
Ethyl 2-amino-3-methylbutanoateBranched structureDifferent metabolic pathways
Ethyl 4-hydroxycyclohexanecarboxylateHydroxyl group instead of aminoDifferent reactivity profile

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-aminocyclohexanecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via catalytic hydrogenation. For example, ethyl p-aminobenzoate is hydrogenated under 50 psi H₂ pressure using platinum oxide in absolute ethanol, followed by filtration, vacuum concentration, and distillation (b.p. 114–117°C/10 mm) . Optimizing reaction time, catalyst loading, and solvent purity can improve yields. Post-synthesis purification involves alkaline extraction (e.g., ammonium hydroxide) and solvent removal . Alternative routes include refluxing in toluene and extraction with ethyl acetate after aqueous workup .

Q. What safety protocols are critical when handling this compound in the laboratory?

Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, due to risks of skin/eye irritation. In case of exposure, rinse affected areas with water and consult a physician . For spills, ensure ventilation, use inert absorbents, and dispose of waste via certified hazardous waste management services . Storage should be in airtight containers, away from oxidizers, and in cool, dry conditions .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Basic characterization includes:

  • Melting/Boiling Points : Compare observed values (e.g., b.p. 114–117°C ) with literature data.
  • Chromatography : Use TLC or HPLC to assess purity.
  • Spectroscopy : IR spectroscopy can confirm ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can stereoisomers of this compound be separated and characterized?

The compound exists as cis and trans isomers (e.g., CAS 61367-17-7 for cis-HCl salt and 2084-28-8 for trans-HCl salt) . Separation methods include:

  • Chiral Chromatography : Use chiral stationary phases in HPLC.
  • Crystallization : Leverage differential solubility of diastereomeric salts.
  • NMR Spectroscopy : NOESY or coupling constants (e.g., axial vs. equatorial proton environments) to confirm stereochemistry .

Q. What catalytic mechanisms are involved in the hydrogenation of ethyl p-aminobenzoate to this compound?

Platinum oxide catalyzes aromatic ring hydrogenation via adsorption of H₂ and substrate onto the catalyst surface. The reaction proceeds through a stepwise reduction of the aromatic ring, with electron-withdrawing ester groups directing hydrogenation regioselectivity. Optimizing H₂ pressure (e.g., 50 psi ) and solvent polarity (ethanol) enhances catalytic efficiency.

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Key modifications include:

  • Ester Group Replacement : Substitute ethyl with methyl to alter lipophilicity .
  • Amine Functionalization : Introduce acyl or alkyl groups to modulate bioavailability .
  • Ring Substitution : Add substituents (e.g., methyl, phenyl) to the cyclohexane ring to study steric effects . Biological assays (e.g., enzyme inhibition) can then correlate structural changes with activity.

Q. What advanced spectroscopic techniques resolve contradictions in reported molecular conformations of this compound derivatives?

  • X-ray Crystallography : Determines exact bond angles (e.g., C1–C6–C5 = 120.85° ) and confirms chair/boat cyclohexane conformations.
  • Dynamic NMR : Detects ring-flipping kinetics in cyclohexane derivatives at variable temperatures .
  • DFT Calculations : Validate experimental data by modeling optimized geometries and comparing with observed spectral results .

Q. How should researchers address contradictory data in catalytic hydrogenation yields or isomer ratios?

  • Systematic Replication : Control variables like catalyst activation (e.g., pre-reduction of PtO₂), solvent degassing, and H₂ purity.
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., temperature, pressure) .
  • Cross-Validation : Use alternative characterization (e.g., GC-MS for byproduct analysis) to confirm yields .

Properties

IUPAC Name

ethyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRJUXSLHUONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201203631
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-28-7
Record name Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201203631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 4-aminocyclohexanecarboxylic acid (5.0 g, 34.92 mmol) in ethanol (20 mL) was added thionyl chloride (7.60 ml, 104.76 mmol) and the mixture heated up to 80° C. for 2-3 h. After the completion of reaction (by TLC), the solvent was evaporated under reduced pressure to give the desired product in quantitative yield.
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Synthesis routes and methods II

Procedure details

To a suspension of 4-amino-cyclohexanecarboxylic acid (G) (5 g, 35 mmol) in EtOH (175 mL) at 0° C. was added SOCl2 (12.6 mL, 174 mmol) dropwise via a syringe. The reaction mixture was warmed to room temperature and stirred for 16 h. After concentration of the reaction mixture, ether was added and the suspension was filtered to give 4-amino-cyclohexanecarboxylic acid ethyl ester (H) (mixture of cis/trans) as a white solid (4.8 g): 1H NMR (300 MHz, CDCl3) δ 8.35 (br s, 3 H), 4.18 (m, 2 H), 3.36-3.15 (m, 1 H), 2.54 (m, 1 H), 2.30-1.45 (series of m, 8 H), 1.13 (t, 3 H); mass spectrum m/z 172 [(M+H)+; calcd for C9H18NO2: 172].
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Synthesis routes and methods III

Procedure details

To an ice-cold solution of 4-aminocyclohexanecarboxylic acid (5.0 g, 34.92 mmol) in EtOH (20 mL) was added thionyl chloride (7.60 mL, 104.76 mmol). The mixture was heated at 80° C. for 3 h. The solvent was evaporated in vacuo to obtain i (7.23 g). 1H NMR (400 MHz, DMSO-d6): δ 4.19 (q, J=7.20 Hz, 2H), 3.71 (m, 1H), 2.71 (m, 1H), 2.06 (m, 2H), 1.90 (m, 2H), 1.69 (m, 2H), 1.55 (m, 2H), and 1.25 (t, J=7.20 Hz, 3H).
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20 mL
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Synthesis routes and methods IV

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (3.0 g, 17.65 mmol) was dissolved in 150 mL methanol saturated with ammonia at 0° C., and to the solution was added wet 10% Pd/C catalyst (4.0 g). The mixture was stirred at room temperature under hydrogen (1 atm) for about 36 h. Then the catalyst was then removed by filtration and the filtrate was concentrated to give the crude product, which was purified by chromatography on silica gel to give 2.0 g of the desired product. MS (ESI): 172 (MH+).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 4-aminocyclohexanecarboxylate
Ethyl 4-aminocyclohexanecarboxylate
Ethyl 4-aminocyclohexanecarboxylate
Ethyl 4-aminocyclohexanecarboxylate
Ethyl 4-aminocyclohexanecarboxylate
Ethyl 4-aminocyclohexanecarboxylate

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